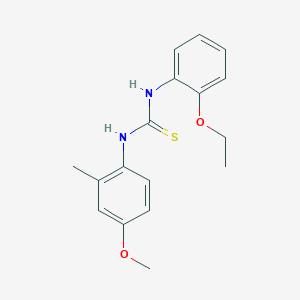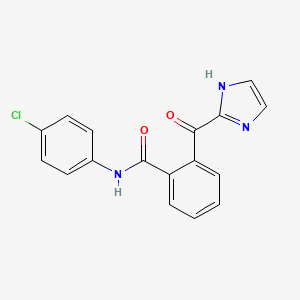
N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea, also known as EMPTU, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of thiourea derivatives, which have been found to exhibit various biological activities. EMPTU has been shown to possess potent antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for drug development.
作用機序
The mechanism of action of N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea is not fully understood. However, it has been proposed that N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has also been shown to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has been shown to exert various biochemical and physiological effects. It has been found to reduce oxidative stress, inhibit inflammation, and induce apoptosis in cancer cells. N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has also been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and survival.
実験室実験の利点と制限
N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. However, N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea also has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has not been extensively studied in vivo, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for the study of N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea. One potential direction is to investigate its potential as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study its potential as a chemopreventive agent for the prevention of cancer. Further studies are also needed to elucidate the mechanism of action of N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea and to explore its potential therapeutic applications in vivo.
合成法
N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-ethoxyaniline with 4-methoxy-2-methylbenzoyl isothiocyanate in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography.
科学的研究の応用
N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of oxidative stress-related diseases, such as Alzheimer's disease, Parkinson's disease, and cardiovascular diseases.
In addition, N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has been shown to possess potent anticancer properties. It has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
特性
IUPAC Name |
1-(2-ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-4-21-16-8-6-5-7-15(16)19-17(22)18-14-10-9-13(20-3)11-12(14)2/h5-11H,4H2,1-3H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONZBKYJMUKVOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=C(C=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5761342.png)
![1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5761348.png)

![4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5761360.png)

![5-methyl-3-(2-methylbenzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5761371.png)


![2-[(4-fluorophenyl)sulfonyl]-N-phenylhydrazinecarboxamide](/img/structure/B5761403.png)
![3-chloro-N-{4-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5761416.png)



